molecular formula C17H17NO2S B13396451 2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid

Cat. No.: B13396451
M. Wt: 299.4 g/mol
InChI Key: SFRBQYRAZQGDPW-UHFFFAOYSA-N
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Description

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid is a synthetic amino acid derivative It features a fluorenylmethylsulfanyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorenylmethyl chloride and cysteine.

    Formation of Fluorenylmethylsulfanyl Group: Fluorenylmethyl chloride is reacted with cysteine in the presence of a base to form the fluorenylmethylsulfanyl group.

    Coupling Reaction: The resulting intermediate is then coupled with a protected amino acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluorenylmethyl group can be reduced under specific conditions.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in protein engineering and as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.

    Industry: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The fluorenylmethylsulfanyl group can interact with proteins or enzymes, potentially altering their activity or stability. The compound may also participate in signaling pathways by acting as a ligand for certain receptors.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(fluoren-9-ylmethylthio)propanoic acid: Similar structure but with a thioether linkage.

    2-amino-3-(fluoren-9-ylmethylsulfinyl)propanoic acid: Contains a sulfinyl group instead of a sulfanyl group.

    2-amino-3-(fluoren-9-ylmethylsulfonyl)propanoic acid: Features a sulfonyl group.

Uniqueness

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid is unique due to the presence of the fluorenylmethylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRBQYRAZQGDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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